
(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal
Descripción general
Descripción
(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal is a complex organic compound characterized by its unique structure, which includes a gamma-butyrolactone core with three hydroxyl groups and a cyclohexyl ketal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups followed by the formation of the gamma-butyrolactone ring. The cyclohexyl ketal moiety is then introduced through a ketalization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gamma-butyrolactone derivatives with ketone or carboxylic acid functionalities, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the most promising applications of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal lies in its anticancer properties. Recent studies have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
In vitro assays revealed that this compound exhibits significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and 2.3 to 6.62 µg/mL against MCF-7 cells. These results suggest a strong potential for development as an anticancer agent .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways related to cancer and other diseases:
- Target Enzymes :
- Thymidylate synthase: A key enzyme in DNA synthesis, making it a target for anticancer drugs.
In silico studies have shown that this compound can bind effectively to the allosteric site of thymidylate synthase, suggesting that it may serve as a lead compound for further drug development aimed at cancer treatment .
Case Study 1: Antitumor Efficacy in Xenograft Models
In vivo studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth compared to control groups. The observed tumor growth inhibition rates reached up to 60%, indicating substantial therapeutic potential .
Case Study 2: Enzyme Inhibition and Structure-Activity Relationship
Further investigations into the structure-activity relationship of this compound revealed that modifications to its chemical structure could enhance its inhibitory effects on target enzymes. This study highlights the importance of optimizing chemical properties to improve efficacy and selectivity against specific biological targets .
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal include other gamma-butyrolactone derivatives and ketal-protected molecules. Examples include:
- Gamma-butyrolactone
- 2,3,4-Trihydroxy-gamma-butyrolactone
- Cyclohexyl ketal derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a gamma-butyrolactone core with multiple hydroxyl groups and a cyclohexyl ketal moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Actividad Biológica
(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal is a compound of interest in pharmacological research due to its structural similarity to gamma-butyrolactone (GBL) and its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacodynamics, therapeutic applications, and toxicity profiles.
- Molecular Formula : C10H14O5
- CAS Number : 186803-48-5
- Melting Point : 93-95°C
- Solubility : Soluble in chloroform, DMSO, and methanol .
The biological activity of this compound is closely related to its ability to interact with the GABAergic system. Research indicates that compounds similar to GBL can influence GABA receptors, leading to various central nervous system effects. Specifically, studies show that GBL is converted into gamma-hydroxybutyric acid (GHB) in the body, which exhibits sedative and anesthetic properties .
Pharmacological Activities
The pharmacological profile of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone includes:
- Anti-inflammatory Effects : Some studies suggest that butyrolactones can modulate inflammatory pathways by inhibiting NF-κB activation. This has been demonstrated in various bioassays where related compounds showed significant anti-inflammatory activity in vivo .
- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines. For instance, related compounds have been tested for their ability to induce apoptosis in HeLa cells and other tumor models .
Case Studies and Research Findings
-
In Vivo Studies :
- A study involving the administration of GBL derivatives demonstrated a reduction in inflammatory markers in an adjuvant arthritis rat model. The compound's ability to inhibit the NF-κB pathway was highlighted as a key mechanism .
- Another study reported that GBL and its derivatives could enhance muscle relaxation and sedation in animal models without significant adverse effects on motor coordination .
-
Toxicology Profile :
- Toxicological assessments have shown that while GBL has relatively low acute toxicity (LD50 values ranging from 500 to 1800 mg/kg depending on the route and species), chronic exposure raises concerns regarding potential carcinogenic effects. However, extensive studies have not conclusively linked GBL or its derivatives to cancer in laboratory settings .
- The compound has been shown to undergo rapid metabolism in vivo, primarily converting into GHB. This metabolic pathway is crucial for understanding both its therapeutic effects and safety profile .
Data Summary
Propiedades
IUPAC Name |
(3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGRKHAVPBZSIH-KJFJCRTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(O2)C(=O)OC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@H]3[C@@H](O2)C(=O)OC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005764 | |
Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85281-85-2 | |
Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.